![molecular formula C26H21NO4 B281111 Pentyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate](/img/structure/B281111.png)
Pentyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate
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Overview
Description
Pentyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate, also known as CPT, is a synthetic compound that has been extensively studied for its potential in the field of cancer research. CPT has been found to exhibit anti-tumor activity and has been shown to inhibit DNA topoisomerase I, an enzyme that is essential for DNA replication and cell division.
Mechanism of Action
Pentyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate exerts its anti-tumor activity by inhibiting DNA topoisomerase I, an enzyme that is essential for DNA replication and cell division. Pentyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate binds to the DNA-topoisomerase I complex, preventing the enzyme from re-ligating the DNA strand that it has cut. This leads to the accumulation of DNA breaks, which ultimately results in cell death.
Biochemical and Physiological Effects
Pentyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate has been shown to exhibit a range of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. Pentyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
One of the advantages of using Pentyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate in lab experiments is its potency. Pentyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate has been found to exhibit anti-tumor activity at very low concentrations, making it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of using Pentyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate in lab experiments is its instability. Pentyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate is prone to degradation, which can affect its potency and activity.
Future Directions
There are several future directions for the study of Pentyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate. One area of research is the development of more stable analogs of Pentyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate that exhibit greater potency and activity. Another area of research is the identification of biomarkers that can predict the response of cancer cells to Pentyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate. Additionally, the combination of Pentyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate with other anti-cancer agents is an area of active research, as it may enhance the anti-tumor activity of Pentyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate. Overall, the study of Pentyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate holds great promise for the development of new and effective cancer therapies.
Synthesis Methods
The synthesis of Pentyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate is a complex process that involves several steps. The most commonly used method for synthesizing Pentyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate is the Vilsmeier-Haack reaction, which involves the reaction of 3-formylindole with N,N-dimethylformamide and phosphorus oxychloride. The resulting intermediate is then treated with methylamine and pentylamine to yield Pentyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate.
Scientific Research Applications
Pentyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate has been extensively studied for its potential in the field of cancer research. It has been found to exhibit anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. Pentyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate has also been shown to inhibit the growth of cancer cells in animal models.
properties
Molecular Formula |
C26H21NO4 |
---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
pentyl 3,10-dioxo-1-azapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-2(11),4,6,8,12,14,16,18,20-nonaene-12-carboxylate |
InChI |
InChI=1S/C26H21NO4/c1-2-3-8-13-31-26(30)21-20-14-16-9-4-5-10-17(16)15-27(20)23-22(21)24(28)18-11-6-7-12-19(18)25(23)29/h4-7,9-12,14-15H,2-3,8,13H2,1H3 |
InChI Key |
TXOYKTYBTMDVCE-UHFFFAOYSA-N |
SMILES |
CCCCCOC(=O)C1=C2C=C3C=CC=CC3=CN2C4=C1C(=O)C5=CC=CC=C5C4=O |
Canonical SMILES |
CCCCCOC(=O)C1=C2C=C3C=CC=CC3=CN2C4=C1C(=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
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